molecular formula C14H16N2O2S2 B1307240 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline CAS No. 7732-36-7

2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline

Cat. No.: B1307240
CAS No.: 7732-36-7
M. Wt: 308.4 g/mol
InChI Key: GWEVTUVEXHHEPF-UHFFFAOYSA-N
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Description

2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline is an organic compound with the molecular formula C14H16N2O2S2 and a molecular weight of 308.42 g/mol . It is a yellow solid that is soluble in common organic solvents such as ethanol, methanol, and dichloromethane[2][2]. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline involves a multi-step process:

    Step 1: 2-Amino-5-methoxybenzenethiol is reacted with a carbon nucleophile to form 2-(2-Methoxybenzenethiol)-5-methoxyaniline[][2].

    Step 2: The intermediate product is then reacted with sodium sulfide to yield this compound[][2].

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques[2][2].

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline involves its ability to form disulfide bonds, which can influence protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked protein complexes. This interaction can affect various molecular pathways and cellular processes .

Properties

IUPAC Name

2-[(2-amino-5-methoxyphenyl)disulfanyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-17-9-3-5-11(15)13(7-9)19-20-14-8-10(18-2)4-6-12(14)16/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEVTUVEXHHEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396599
Record name 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7732-36-7
Record name 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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